

Commercial Suppliers and Technical Guide for 1-(3-Bromopropyl)-2-fluorobenzene

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Compound of Interest

Compound Name: 1-(3-Bromopropyl)-2-fluorobenzene

Cat. No.: B154319

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available research-grade "1-(3-Bromopropyl)-2-fluorobenzene," its chemical properties, and potential applications in synthetic chemistry. The guide is intended for researchers, scientists, and drug development professionals who are considering this compound as a building block in their synthetic endeavors.

Introduction to 1-(3-Bromopropyl)-2-fluorobenzene

1-(3-Bromopropyl)-2-fluorobenzene is a substituted aromatic compound featuring a fluorinated benzene ring and a bromopropyl side chain. This unique combination of functional groups makes it a versatile reagent in organic synthesis. The fluorine atom can influence the electronic properties of the aromatic ring and can be a valuable substituent in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties of drug candidates.^{[1][2]} The bromopropyl group provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, allowing for the introduction of diverse functionalities.

Commercial Availability

A number of chemical suppliers offer 1-(3-Bromopropyl)-2-fluorobenzene for research and development purposes. The following table summarizes the offerings from several prominent

suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

Supplier	Catalog Number	Purity	Available Quantities	CAS Number
Fisher Scientific	50-219-3118	Information not readily available	1 g	129254-75-7
Combi-Blocks	OT-1868	≥98%	1 g	129254-75-7
Aceschem	ACF466331	≥95%	5 g	129254-75-7
Cenmed	C007B-549015	≥96%	250 mg	129254-75-7

Physicochemical Properties

Property	Value
Molecular Formula	C ₉ H ₁₀ BrF
Molecular Weight	217.08 g/mol
CAS Number	129254-75-7
Appearance	Typically a liquid
Boiling Point	Not readily available
Density	Not readily available
Solubility	Soluble in common organic solvents

Representative Experimental Protocols

While specific, published experimental protocols for the synthesis and reactions of **1-(3-Bromopropyl)-2-fluorobenzene** are not readily available, its reactivity can be inferred from the behavior of its constituent functional groups. The following are representative protocols for common transformations that this molecule would be expected to undergo.

Nucleophilic Substitution with a Primary Amine

This protocol describes a typical procedure for the alkylation of a primary amine using an alkyl bromide, a common reaction for the bromopropyl functional group.

Reaction:

Procedure:

- To a solution of the primary amine (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K_2CO_3 , 2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents).
- To this stirred suspension, add **1-(3-Bromopropyl)-2-fluorobenzene** (1.1 equivalents) dropwise at room temperature.
- Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and dilute with water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Sonogashira Cross-Coupling Reaction

This protocol outlines a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.^{[3][4][5]} While **1-(3-Bromopropyl)-2-fluorobenzene** itself is an alkyl bromide, this protocol is relevant as the fluorinated benzene ring could be further functionalized with a halide (e.g., iodine or bromine) to participate in such reactions. This illustrates a potential subsequent transformation.

Reaction:

Procedure:

- To a solution of the aryl halide (e.g., a hypothetical iodinated derivative of the title compound) (1.0 equivalent) in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add the terminal alkyne (1.2 equivalents).
- Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd(PPh}_3)_2\text{Cl}_2$, 0.05 equivalents), and a copper(I) co-catalyst, such as copper(I) iodide (CuI , 0.1 equivalents).
- Add a suitable base, typically an amine such as triethylamine (TEA) or diisopropylamine (DIPA), in excess (e.g., 3-5 equivalents).
- Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
- Wash the filtrate with saturated aqueous ammonium chloride (NH_4Cl) solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Potential Applications and Workflow in Drug Discovery

Molecules containing a fluorinated phenyl ring are of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase blood-brain barrier permeability.^{[1][6]} **1-(3-Bromopropyl)-2-fluorobenzene** can serve as a key building block for the synthesis of novel chemical probes or drug candidates.

The following diagram illustrates a conceptual workflow for the use of **1-(3-Bromopropyl)-2-fluorobenzene** in a drug discovery context, specifically for the development of a novel ligand

for a G-protein coupled receptor (GPCR), a common target class in neuroscience research.

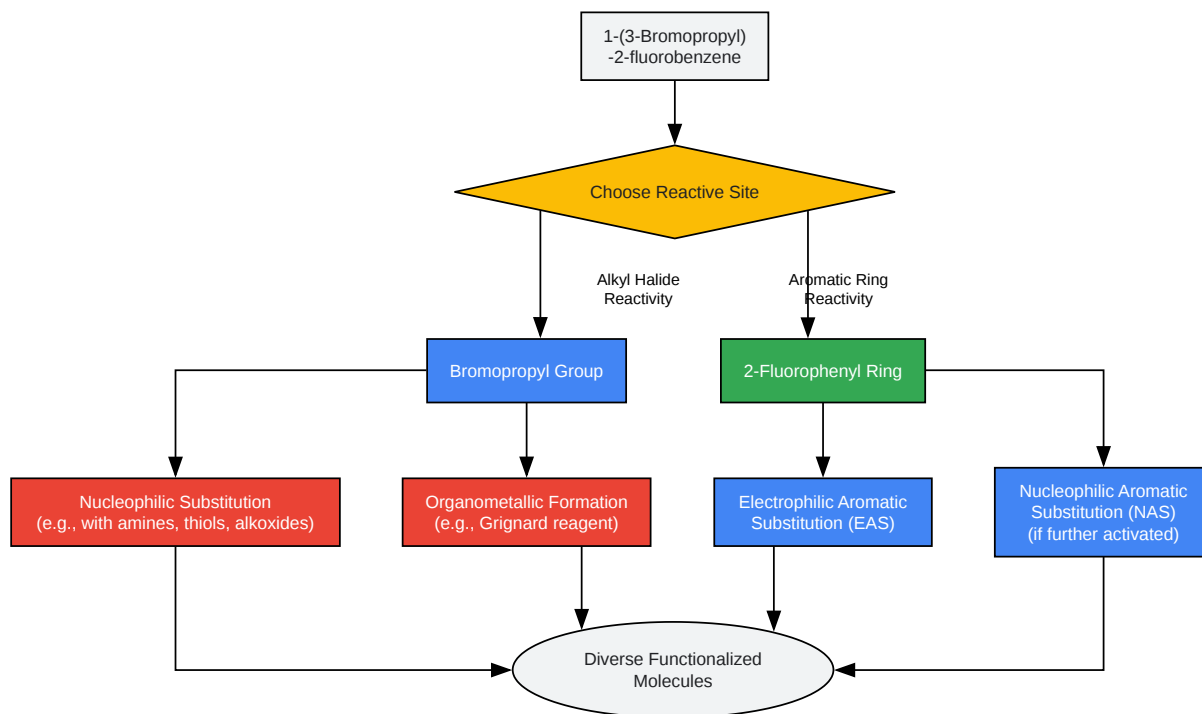


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Caption: Conceptual workflow for the use of **1-(3-Bromopropyl)-2-fluorobenzene** in drug discovery.

Logical Relationships in Synthetic Planning

The utility of **1-(3-Bromopropyl)-2-fluorobenzene** stems from the orthogonal reactivity of its two key functional groups. The following diagram illustrates the logical decision-making process a synthetic chemist might follow when utilizing this reagent.



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Caption: Decision tree for synthetic transformations of **1-(3-Bromopropyl)-2-fluorobenzene**.

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